molecular formula C17H23N5O2 B2572533 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2309537-69-5

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2572533
CAS No.: 2309537-69-5
M. Wt: 329.404
InChI Key: CQNMXUPCNSHWRS-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes cyclopropyl groups and methoxy substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. Common methods include cyclization reactions involving hydrazines and 1,3-diketones or their equivalents . The methoxy and carboxamide functionalities are introduced through standard organic transformations such as methylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions . Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product’s purity .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21-10-13(17(20-21)24-2)16(23)18-7-8-22-15(12-5-6-12)9-14(19-22)11-3-4-11/h9-12H,3-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMXUPCNSHWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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